molecular formula C17H28O3Si B14659132 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate CAS No. 51285-66-6

2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate

Cat. No.: B14659132
CAS No.: 51285-66-6
M. Wt: 308.5 g/mol
InChI Key: FOCCUUSMKRQVLF-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate is a chemical compound that belongs to the class of organic peroxides. These compounds are known for their ability to initiate polymerization reactions and are often used as radical initiators in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate typically involves the reaction of 2-Phenylpropan-2-yl alcohol with triethylsilyl chloride in the presence of a base, followed by the introduction of a peroxoate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as distillation or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.

    Substitution: The triethylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated silanes or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate has several applications in scientific research:

    Chemistry: Used as a radical initiator in polymerization reactions and organic synthesis.

    Biology: Investigated for its potential role in biological oxidation processes.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include various organic substrates and intermediates in radical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound that serves as a precursor in the synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate.

    Triethylsilyl Peroxide: Another peroxide compound with similar radical-initiating properties.

Uniqueness

This compound is unique due to its specific combination of phenyl, triethylsilyl, and peroxoate groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized applications where controlled radical generation is required.

Properties

CAS No.

51285-66-6

Molecular Formula

C17H28O3Si

Molecular Weight

308.5 g/mol

IUPAC Name

2-phenylpropan-2-yl 2-triethylsilylethaneperoxoate

InChI

InChI=1S/C17H28O3Si/c1-6-21(7-2,8-3)14-16(18)19-20-17(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3

InChI Key

FOCCUUSMKRQVLF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC(=O)OOC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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